N-Nitrobenzenemethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

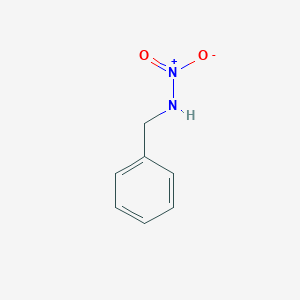

N-Nitrobenzenemethanamine is an organic compound characterized by the presence of a nitramide group attached to a benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrobenzenemethanamine can be synthesized through the nitration of benzylamine. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective formation of the nitramide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Nitrobenzenemethanamine undergoes various chemical reactions, including:

Oxidation: The nitramide group can be oxidized to form nitro compounds.

Reduction: Reduction of this compound can yield benzylamine.

Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonic acids.

Major Products:

Oxidation: Nitrobenzyl compounds.

Reduction: Benzylamine.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Nitrobenzenemethanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-Nitrobenzenemethanamine exerts its effects involves the interaction of the nitramide group with various molecular targets. The nitramide group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and processes, making this compound a compound of interest in biochemical research.

Comparison with Similar Compounds

- N-methyl nitramide

- N-ethyl nitramide

- N-phenyl nitramide

Comparison: N-Nitrobenzenemethanamine is unique due to the presence of the benzyl group, which imparts distinct chemical properties compared to other nitramides. The benzyl group can undergo various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the benzyl moiety can influence the compound’s reactivity and interactions with other molecules, distinguishing it from other nitramides.

Biological Activity

N-Nitrobenzenemethanamine, also known as 4-nitrobenzylamine, is a compound of significant interest in the field of medicinal chemistry and toxicology due to its biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a nitro group attached to a benzylamine structure. Its chemical formula is C7H8N2O2, and it typically appears as a yellow crystalline solid soluble in organic solvents. The compound's structure allows it to participate in various chemical reactions, which can lead to diverse biological activities.

Mutagenicity and Carcinogenicity

Research has demonstrated that this compound exhibits mutagenic properties. In particular, studies have shown that related nitroso compounds can act as direct mutagens in bacterial models such as Salmonella typhimurium TA98 and TA1535. These compounds were found to induce mutations through mechanisms involving DNA alkylation and benzylation, leading to potential carcinogenic effects .

A key study highlighted that unsymmetrically substituted N-nitrosomethylbenzylamine is an esophageal carcinogen, suggesting that this compound may contribute to cancer risk through similar pathways. The benzylating activity of the compound was noted to result in significant biological consequences, including the induction of mutagenic activity in bacterial assays .

Enzymatic Activation

The biological activity of this compound may require enzymatic activation. For instance, certain model compounds derived from this class exhibited mutagenicity only after activation by liver enzymes present in post-mitochondrial supernatants from rat liver. This indicates that metabolic processes play a crucial role in mediating the compound's biological effects .

Case Study 1: Mutagenicity Assessment

In a controlled laboratory setting, several nitrosamines, including this compound derivatives, were assessed for their mutagenic potential using the Ames test. The results indicated that while some derivatives showed strong mutagenic activity, others did not exhibit significant effects. This variability underscores the importance of structural modifications on the biological activity of nitrosamines .

Case Study 2: Enzymatic Interactions

A detailed investigation into the interaction of this compound with human amine oxidases revealed that the compound could be oxidized by these enzymes, leading to the formation of reactive intermediates. These intermediates are hypothesized to contribute to its mutagenic properties by facilitating DNA damage through oxidative stress mechanisms .

Comparative Analysis of Related Compounds

| Compound Name | Mutagenicity | Carcinogenic Potential | Enzymatic Activation Required |

|---|---|---|---|

| N-Nitrosomethylbenzylamine | Yes | Yes | Yes |

| N-Nitrosobenzylurea | Yes | Yes | Yes |

| N-Nitroso-alpha-acetoxybenzyl- | Yes | No | Yes |

This table summarizes key findings regarding the biological activities of related nitroso compounds, emphasizing the nuanced differences in their mutagenicity and carcinogenic potential.

Properties

IUPAC Name |

N-benzylnitramide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-9(11)8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCCWUVWFDOSAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.